molecular formula C15H14N2O4 B14483411 4-Nitrophenyl (2-phenylethyl)carbamate CAS No. 66773-34-0

4-Nitrophenyl (2-phenylethyl)carbamate

Cat. No.: B14483411
CAS No.: 66773-34-0
M. Wt: 286.28 g/mol
InChI Key: WTWMDKVSJWEBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (2-phenylethyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2-phenylethylamine. This reaction is a nucleophilic substitution reaction where the amine group of 2-phenylethylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and bases like triethylamine are commonly used.

    Hydrolysis: Basic conditions, such as sodium hydroxide or potassium carbonate in water or methanol, are typically employed.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used as the reducing system.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates and ureas.

    Hydrolysis: 4-nitrophenol and 2-phenylethylamine.

    Reduction: 4-aminophenyl (2-phenylethyl)carbamate.

Scientific Research Applications

4-Nitrophenyl (2-phenylethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (2-phenylethyl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by forming covalent bonds with the active site residues . The nitro group in the 4-nitrophenyl moiety can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-benzylcarbamate
  • 4-Nitrophenyl N-phenylcarbamate
  • 4-Nitrophenyl N-methylcarbamate

Uniqueness

4-Nitrophenyl (2-phenylethyl)carbamate is unique due to the presence of the 2-phenylethyl group, which imparts distinct physicochemical properties compared to other carbamates. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

66773-34-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(4-nitrophenyl) N-(2-phenylethyl)carbamate

InChI

InChI=1S/C15H14N2O4/c18-15(16-11-10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

WTWMDKVSJWEBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.